

# L-Serine-15N,d3: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	L-Serine-15N,d3				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Serine-15N,d3**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document covers its chemical and physical properties, CAS number information, and its significant roles in metabolic studies, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR). Detailed experimental workflows and key metabolic pathways involving L-serine are also presented to support the practical application of this compound in a laboratory setting.

#### **Section 1: Core Properties and Identification**

**L-Serine-15N,d3** is a form of L-serine where the nitrogen atom in the amino group is replaced by its heavy isotope, nitrogen-15 (<sup>15</sup>N), and three hydrogen atoms are substituted with deuterium (d3). This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based and NMR-based studies.

#### **CAS Number Information**

A specific CAS (Chemical Abstracts Service) number for **L-Serine-15N,d3** is not consistently available across chemical supplier databases. The most closely related and commercially available product is often described as L-Serine (2,3,3-D<sub>3</sub>, <sup>15</sup>N), for which a specific labeled CAS number is not provided.[1]



For reference, the CAS numbers for unlabeled L-serine and other related isotopically labeled analogs are provided in the table below. Researchers should refer to the documentation provided by their specific supplier for the most accurate product identification.

### **Chemical and Physical Data**

The following table summarizes the key quantitative data for **L-Serine-15N,d3** and its common analogs.

Property	L-Serine- 15N,d3 (as L- Serine (2,3,3- D <sub>3</sub> , <sup>15</sup> N))	Unlabeled L- Serine	L-Serine-d3	L-Serine- <sup>13</sup> C3, <sup>15</sup> N
CAS Number	Not Available[1]	56-45-1[1][2][3]	105591-10-4	202407-34-9
Molecular Formula	HOCD2CD(15NH2 )COOH	HOCH2CH(NH2)	HOCD <sub>2</sub> CD(NH <sub>2</sub> ) COOH	HO <sup>13</sup> CH <sub>2</sub> <sup>13</sup> CH( <sup>15</sup> NH <sub>2</sub> ) <sup>13</sup> CO <sub>2</sub> H
Molecular Weight	109.10 g/mol	105.09 g/mol	108.11 g/mol	109.06 g/mol
Chemical Purity	≥98%	Typically ≥98%	≥98%	95% (CP), 98 atom % <sup>15</sup> N, 98 atom % <sup>13</sup> C
Appearance	Solid	Solid	Solid	Solid
Storage Temperature	Room temperature, away from light and moisture	Room temperature	Room temperature, away from light and moisture	Room temperature

## **Section 2: Applications in Research**

The unique isotopic signature of **L-Serine-15N,d3** makes it a powerful tool in various research fields. Its primary applications lie in its use as a tracer to elucidate metabolic pathways and as an internal standard for the precise quantification of biomolecules.

 Metabolomics and Metabolism Studies: As a tracer, L-Serine-15N,d3 allows researchers to track the metabolic fate of serine in cellular systems. This is critical for investigating diseases



with altered serine metabolism, such as certain cancers and neurodegenerative disorders.

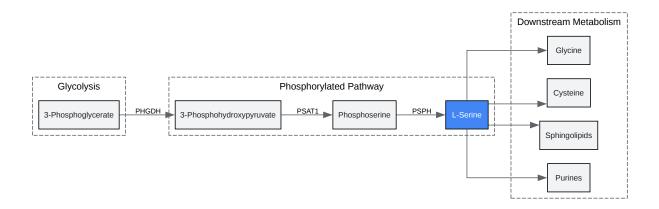
- Proteomics: In quantitative proteomics, L-Serine-15N,d3 can be incorporated into proteins
  during synthesis. This enables the precise measurement of protein expression levels and
  turnover rates, allowing for accurate comparisons across different experimental conditions.
- Biomolecular NMR: The <sup>15</sup>N labeling is particularly valuable for biomolecular NMR spectroscopy. It aids in the investigation of protein structure, dynamics, and molecular interactions by providing an NMR-active nucleus for specific resonance assignments.

## **Section 3: Metabolic Significance of L-Serine**

L-serine is a non-essential amino acid that plays a central role in a wide array of cellular functions, including protein synthesis, neurotransmission, and the synthesis of phospholipids and sphingolipids. It is synthesized in the body from the glycolytic intermediate 3-phosphoglycerate via the phosphorylated pathway.

#### The Phosphorylated Pathway of L-Serine Biosynthesis

The primary route for de novo L-serine synthesis in humans is the phosphorylated pathway, which involves three key enzymatic reactions. This pathway is particularly active in astrocytes in the brain.





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Caption: The phosphorylated pathway of L-serine biosynthesis.

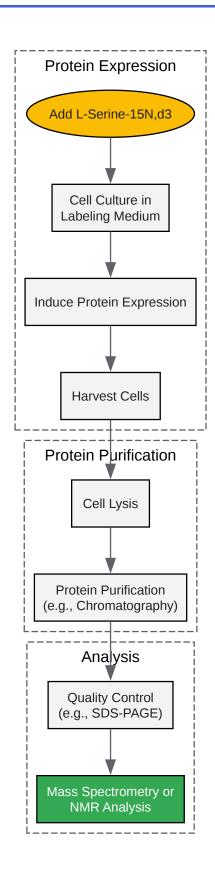
### **Section 4: Experimental Protocols and Workflows**

The use of **L-Serine-15N,d3** in research typically involves its incorporation into proteins in a cell-based expression system, followed by analysis using mass spectrometry or NMR.

#### **General Workflow for Isotopic Labeling of Proteins**

The following diagram illustrates a typical experimental workflow for the production and analysis of proteins labeled with stable isotopes like **L-Serine-15N,d3**. This process is fundamental to techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).





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Caption: General workflow for isotopic labeling of proteins.



#### **Detailed Methodologies**

- 1. Cell Culture and Labeling:
- Choose an appropriate expression host, such as E. coli or a mammalian cell line. For targeted labeling, an auxotrophic strain that cannot synthesize serine may be used to ensure efficient incorporation of the labeled amino acid.
- Culture the cells in a minimal medium where the concentration of unlabeled serine is depleted or absent.
- Supplement the medium with a known concentration of L-Serine-15N,d3. The amount will
  depend on the specific experimental requirements and the expression system.
- 2. Protein Expression and Purification:
- Once the cells have reached an optimal density, induce the expression of the target protein using a suitable inducing agent (e.g., IPTG for E. coli).
- After the expression period, harvest the cells by centrifugation.
- Lyse the cells using mechanical or chemical methods to release the cellular contents.
- Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography).

#### 3. Analysis:

- Mass Spectrometry: For proteomic applications, the purified protein is typically digested into peptides. The mass shift introduced by the <sup>15</sup>N and deuterium labels allows for the relative or absolute quantification of the protein when compared to an unlabeled internal standard.
- NMR Spectroscopy: For structural biology studies, the purified, isotopically labeled protein is concentrated into a suitable buffer for NMR analysis. The <sup>15</sup>N label allows for the acquisition of heteronuclear correlation spectra (e.g., <sup>1</sup>H-<sup>15</sup>N HSQC), which provides information on the structure and dynamics of the protein.



This technical guide serves as a foundational resource for researchers working with **L-Serine-15N,d3**. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) for safe handling and storage procedures.

#### **Need Custom Synthesis?**

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#### References

- 1. L-Serine (2,3,3-Dâ ) 98%; ¹â | 98%; ¹â | 98%) Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]
- 2. L-Serine (¹Â³Câ<sup>□□□□□□</sup>, 99%; ¹â<sup>□□□□</sup>μN, 99%) Cambridge Isotope Laboratories, CNLM-474-H-0.1 [isotope.com]
- 3. L-Serine (2,3,3-Dâ 98%) Cambridge Isotope Laboratories, DLM-582-0.5 [isotope.com]
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